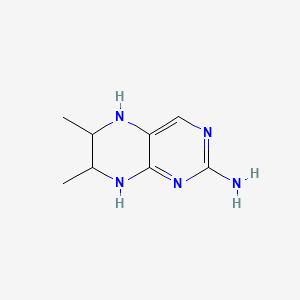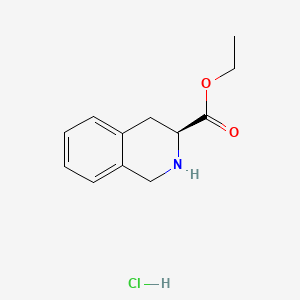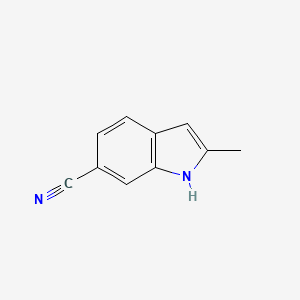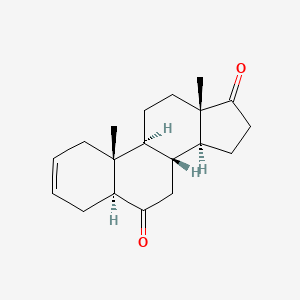
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine is a synthetic reduced pterin cofactor. It is structurally related to tetrahydrobiopterin, a natural cofactor involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This compound is less active than tetrahydrobiopterin but still plays a significant role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine typically involves the reduction of pterin derivatives. One common method includes the reduction of 6,7-dimethylpterin using sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the pterin ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of pterin derivatives.
Reduction: The compound itself is a reduced form of pterin and can be synthesized through reduction reactions.
Substitution: It can participate in substitution reactions where functional groups on the pterin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Pterin derivatives with different oxidation states.
Reduction: this compound.
Substitution: Substituted pterin compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various pterin derivatives.
Biology: Serves as a cofactor in enzymatic reactions involving aromatic amino acid hydroxylases.
Medicine: Investigated for its potential role in treating disorders related to pterin metabolism.
Industry: Utilized in the synthesis of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The compound acts as a cofactor for nitric oxide synthetase and hydroxylases involved in the metabolism of phenylalanine, tyrosine, and tryptophan. It binds to the active site of these enzymes, facilitating the transfer of electrons and the hydroxylation of substrates. The molecular targets include the active sites of nitric oxide synthetase and aromatic amino acid hydroxylases .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrobiopterin: A natural cofactor with higher activity.
6-Methyl-5,6,7,8-tetrahydropterin: Another synthetic pterin derivative with similar properties.
7,8-Dihydro-L-biopterin: A related compound with different oxidation states.
Uniqueness: 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine is unique due to its specific methylation pattern, which affects its binding affinity and activity compared to other pterin derivatives. Its reduced activity makes it a valuable tool for studying the role of pterins in biochemical processes without the high reactivity of natural cofactors .
Eigenschaften
IUPAC Name |
6,7-dimethyl-5,6,7,8-tetrahydropteridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3-5,11H,1-2H3,(H3,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXDLDQYKBXQGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=NC(=NC=C2N1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668102 |
Source


|
| Record name | 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16048-62-7 |
Source


|
| Record name | 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)

![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
